1-(Oxazol-5-yl)ethanamine
Overview
Description
1-(Oxazol-5-yl)ethanamine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods: Industrial production of this compound often involves the use of flow chemistry techniques. For instance, the rapid synthesis of oxazolines followed by their oxidation to oxazoles can be achieved using a packed reactor containing commercial manganese dioxide. This method offers high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents such as manganese dioxide or bromotrichloromethane.
Substitution: Nucleophilic substitution reactions where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Functionalized oxazole derivatives.
Scientific Research Applications
1-(Oxazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(Oxazol-5-yl)ethanamine involves its interaction with various biological targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can modulate biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Benzoxazole: Features a fused benzene and oxazole ring.
Uniqueness: 1-(Oxazol-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADWLCEMFNDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CO1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593253 | |
Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
751470-40-3 | |
Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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